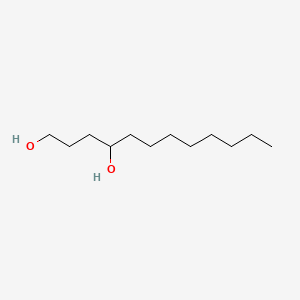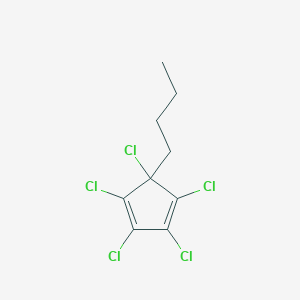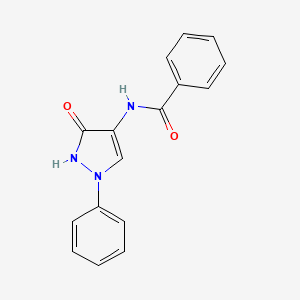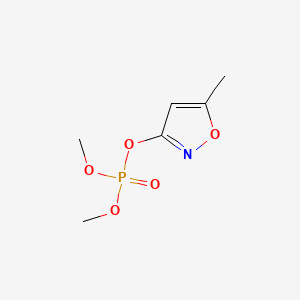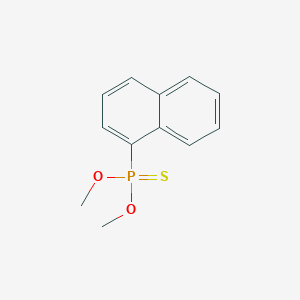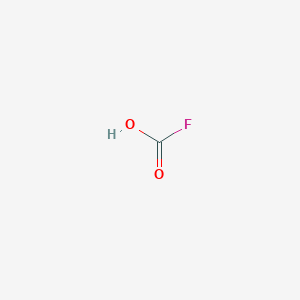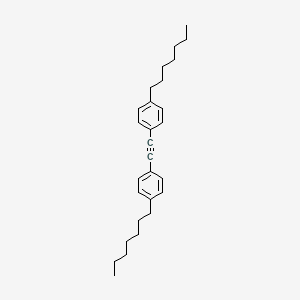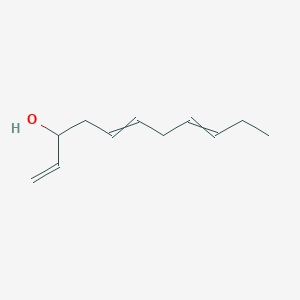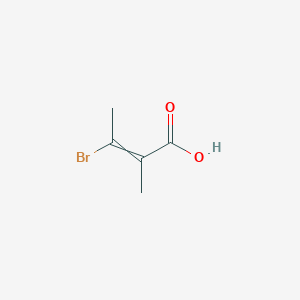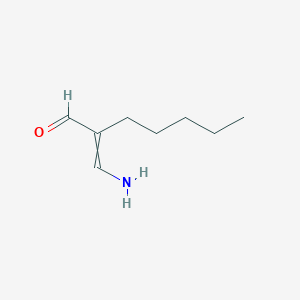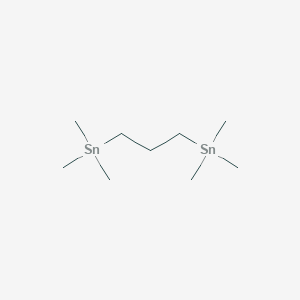
1,3-Bis(trimethylstannyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trimethylstannyl)propane is an organotin compound with the molecular formula C9H24Sn2. It is characterized by the presence of two trimethylstannyl groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(trimethylstannyl)propane can be synthesized through the reaction of trimethyltin chloride with 1,3-dilithiopropane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organotin reagents and controlled reaction conditions to achieve high yields and purity. The process may involve multiple purification steps, including distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(trimethylstannyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the tin atoms undergo changes in their oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed:
Substitution Reactions: Products typically include organotin compounds with different functional groups.
Oxidation and Reduction: Products can vary depending on the specific reagents and conditions used, but may include tin oxides or reduced organotin species.
Applications De Recherche Scientifique
1,3-Bis(trimethylstannyl)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 1,3-Bis(trimethylstannyl)propane exerts its effects involves the interaction of the tin atoms with various molecular targets. The trimethylstannyl groups can act as nucleophiles, participating in substitution reactions with electrophilic centers in other molecules. This reactivity is influenced by the electronic properties of the tin atoms and the surrounding chemical environment .
Comparaison Avec Des Composés Similaires
1,3-Bis(trimethylsilyloxy)propane: Similar in structure but contains silicon instead of tin.
2-Methylene-1,3-bis(trimethylstannyl)propane: A related compound with a methylene group at the 2-position
Uniqueness: 1,3-Bis(trimethylstannyl)propane is unique due to the presence of two trimethylstannyl groups, which impart distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
35434-81-2 |
|---|---|
Formule moléculaire |
C9H24Sn2 |
Poids moléculaire |
369.71 g/mol |
Nom IUPAC |
trimethyl(3-trimethylstannylpropyl)stannane |
InChI |
InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1-3H2;6*1H3;; |
Clé InChI |
JIVXOVKFQCJKAK-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CCC[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
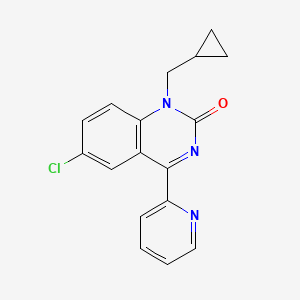

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
